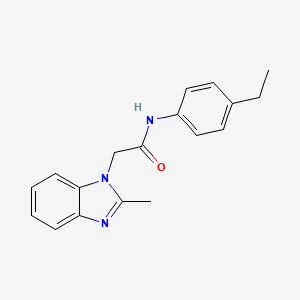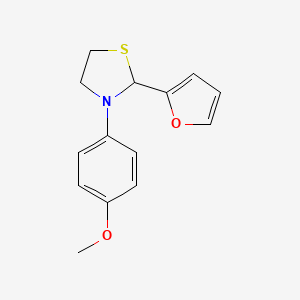![molecular formula C22H25N3O6 B5375289 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5375289.png)
4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has shown promising results in scientific research. This compound is of interest due to its potential for use in various fields, including medicine, agriculture, and environmental science.
科学研究应用
4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential use in various fields. In medicine, this compound has shown promising results in the treatment of cancer and Alzheimer's disease. In agriculture, it has been studied for its potential use as a pesticide. In environmental science, it has been studied for its potential use in the removal of pollutants from water.
作用机制
The mechanism of action of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of certain enzymes and proteins in the body. In cancer treatment, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. In Alzheimer's disease, it has been shown to inhibit the activity of certain proteins that are involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide vary depending on the application. In cancer treatment, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease, it has been shown to reduce the formation of amyloid plaques in the brain. In agriculture, it has been shown to inhibit the activity of certain enzymes in pests, leading to their death.
实验室实验的优点和局限性
One advantage of using 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted inhibition and reduces the risk of off-target effects. However, one limitation is the potential for toxicity, which must be carefully monitored in lab experiments.
未来方向
There are several future directions for the study of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide. In medicine, further research is needed to determine the optimal dosage and administration of this compound for cancer and Alzheimer's disease treatment. In agriculture, further research is needed to determine the efficacy and safety of this compound as a pesticide. In environmental science, further research is needed to determine the potential applications of this compound in water treatment and pollution remediation.
Conclusion:
In conclusion, 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound with potential applications in various fields. Its specificity towards certain enzymes and proteins makes it a promising candidate for targeted inhibition. Further research is needed to fully understand the potential of this compound and its limitations.
合成方法
The synthesis of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 4-butoxybenzoyl chloride with 3-nitrobenzaldehyde in the presence of triethylamine. The resulting product is then treated with N-(2-hydroxyethyl)glycine to obtain the final product.
属性
IUPAC Name |
4-butoxy-N-[(E)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-2-3-13-31-19-9-7-17(8-10-19)21(27)24-20(22(28)23-11-12-26)15-16-5-4-6-18(14-16)25(29)30/h4-10,14-15,26H,2-3,11-13H2,1H3,(H,23,28)(H,24,27)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIEBSMOGLHDP-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)
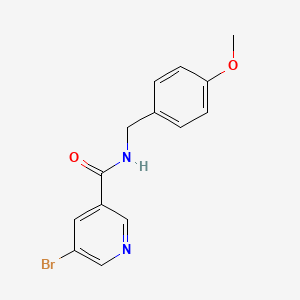
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)
![4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5375249.png)
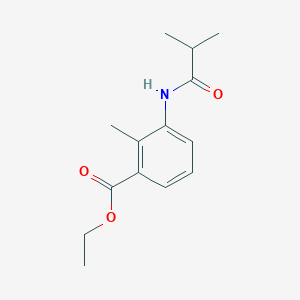
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)
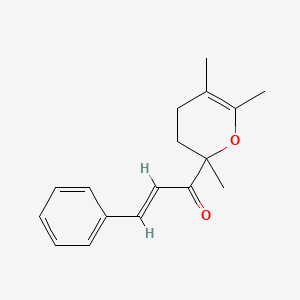
![4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide](/img/structure/B5375278.png)

![2,4-dimethoxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5375293.png)
![N-benzyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5375301.png)
